2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole
Overview
Description
2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole is a useful research compound. Its molecular formula is C5H3ClF3NS and its molecular weight is 201.6 g/mol. The purity is usually 95%.
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Mechanism of Action
, for example, play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethylation of carbon-centered radical intermediates is a key process . An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .
In terms of pharmacokinetics , the properties of trifluoromethyl ketones, a related group of compounds, make them valuable synthetic targets and synthons in the construction of fluorinated pharmacons .
As for the environmental factors , they can significantly influence the action, efficacy, and stability of many compounds. For instance, established associations of air pollution, residential noise, and area-level socioeconomic deprivation have been found to increase the risk of type 2 diabetes . Conversely, neighborhood walkability and green space are associated with a reduced risk of type 2 diabetes .
Biochemical Analysis
Biochemical Properties
2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. The interaction with these enzymes often involves the formation of covalent bonds, leading to enzyme inhibition and altered metabolic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular redox states and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding to and inhibition of specific enzymes, such as cytochrome P450s. This binding often results in the formation of a covalent adduct, leading to enzyme inactivation. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term exposure to this compound has been associated with sustained alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate enzyme activity and gene expression. At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and adverse physiological responses. Threshold effects have been observed, where a specific dosage range leads to significant biochemical and physiological changes, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily through oxidative pathways mediated by cytochrome P450 enzymes. The compound’s metabolism can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, affecting metabolic flux and metabolite levels. These interactions underscore the compound’s potential impact on cellular metabolism and its utility in studying metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution across cellular compartments. Its localization within specific tissues and cells can affect its biochemical activity and overall efficacy. Studies have shown that the compound tends to accumulate in tissues with high metabolic activity, such as the liver, where it can exert its effects on metabolic pathways .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is known to localize within specific cellular compartments, including the endoplasmic reticulum and mitochondria. This localization is often mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of this compound in these compartments can influence its interactions with enzymes and other biomolecules, thereby modulating cellular processes .
Properties
IUPAC Name |
2-(chloromethyl)-4-(trifluoromethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3NS/c6-1-4-10-3(2-11-4)5(7,8)9/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRDOORESQIZAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CCl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060815-98-6 | |
Record name | 2-(chloromethyl)-4-(trifluoromethyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.